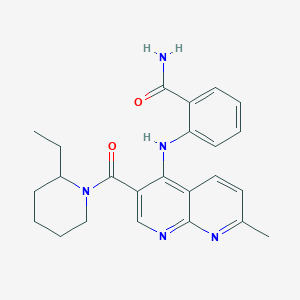

![molecular formula C20H16N2S B2527565 (Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile CAS No. 1164526-10-6](/img/structure/B2527565.png)

(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile, or (Z)-3MMPQ, is a novel compound with potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which is composed of both a quinoline and a nitrile group. Additionally, the nitrile group allows for a wide range of possible reactions and applications.

Applications De Recherche Scientifique

1. Spectroscopy and Theoretical Calculations

The compound's isomers and conformers have been explored through vibrational and NMR spectroscopy, complemented by ab initio calculations. This research provides insights into the molecular structure and behavior of related push-pull enamines, enhancing our understanding of their physical and chemical properties (Pigošová et al., 2005).

2. Catalytic Applications

Research has demonstrated the use of catalytic amounts of nickel complexes in the isomerization of similar compounds. This process yields various isomers and nickel complexes, highlighting potential catalytic applications in chemical transformations (Acosta-Ramírez et al., 2008).

3. Molecular Building Blocks in Pharmacy and Engineering

Studies on quinolinones, a class of compounds closely related to the query compound, emphasize their utility as molecular building blocks in diverse fields such as pharmacy, medicine, physics, and engineering. The versatility of these compounds in adapting their molecular structures for various applications is notable (Michelini et al., 2019).

4. Kinetically Stabilized Derivatives

Research into kinetically stabilized phosphaethene derivatives carrying the methylsulfanyl group has shown that they display interesting properties like E/Z isomerization. Such compounds have implications in the development of novel materials and chemical intermediates (Ito et al., 2003).

5. Aggregation-Induced Emission (AIE) Activities

The novel introduction of tetraphenylethene groups onto derivatives of this compound class significantly enhances their aggregation-induced emission activities. This alteration profoundly changes the AIE mechanism, suggesting potential applications in materials science and photonics (Wu et al., 2015).

6. Biological Zinc(II) Detection

Certain quinoline-derivatized fluoresceins related to this compound are used in selective and reversible biological Zn(II) detection. These compounds exhibit dramatic increases in fluorescence upon Zn(II) binding, indicating their use in biochemical and medical diagnostics (McQuade & Lippard, 2010).

7. Stereoselective Synthesis and Catalytic Activity

Studies on the stereoselective synthesis and catalytic activities of related compounds have been conducted, providing insights into their potential use in organic synthesis and pharmaceutical development (D. Wei & M. Tang, 2009).

Propriétés

IUPAC Name |

(Z)-2-(3-methylphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S/c1-14-6-5-8-15(10-14)18(13-21)12-17-11-16-7-3-4-9-19(16)22-20(17)23-2/h3-12H,1-2H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXIBTGVCYADNS-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=CC2=CC3=CC=CC=C3N=C2SC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C(=C/C2=CC3=CC=CC=C3N=C2SC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

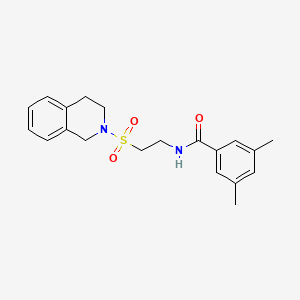

![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)

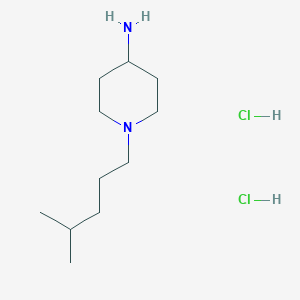

![2-[2-(Azepan-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2527487.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)

![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)